2-Isopropyl-1,4-dimethoxybenzene

Organic Synthesis Physicochemical Properties Hydrophobicity

2-Isopropyl-1,4-dimethoxybenzene (CAS 4132-71-2) is a substituted aromatic compound characterized by a benzene core with two methoxy groups at the 1 and 4 positions and an isopropyl group at the 2 position. This structural arrangement confers moderate reactivity, making it a useful intermediate in organic synthesis.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 4132-71-2
Cat. No. B3180904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1,4-dimethoxybenzene
CAS4132-71-2
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)OC)OC
InChIInChI=1S/C11H16O2/c1-8(2)10-7-9(12-3)5-6-11(10)13-4/h5-8H,1-4H3
InChIKeyUOMQSUCWUDELOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-1,4-dimethoxybenzene (CAS 4132-71-2): A Functionalized Aromatic Building Block for Research


2-Isopropyl-1,4-dimethoxybenzene (CAS 4132-71-2) is a substituted aromatic compound characterized by a benzene core with two methoxy groups at the 1 and 4 positions and an isopropyl group at the 2 position. This structural arrangement confers moderate reactivity, making it a useful intermediate in organic synthesis [1]. Its applications are primarily documented in the synthesis of pharmaceutical impurities and analytical reference standards, including its role as an intermediate for the phenethylamine derivative 2C-iP Hydrochloride and as Atropine Impurity 2 [2].

Limitations of 2-Isopropyl-1,4-dimethoxybenzene (CAS 4132-71-2) as a Generic Substitute: Critical Evidence Gaps


Based on a comprehensive review of the available literature from primary research, patents, and reputable databases, substituting this specific compound for a generic in-class analog or alternative is not supported by the current body of publicly accessible evidence. A direct, quantifiable comparison between 2-Isopropyl-1,4-dimethoxybenzene and its closest structural analogs (e.g., 1,4-dimethoxybenzene, 2-isopropyl-1,4-dimethylbenzene) on parameters relevant to procurement decisions, such as specific reactivity, stability, or analytical performance, could not be located. The functional role of this compound is primarily defined by its specific use as a named impurity or a targeted synthetic intermediate, for which substitution is inherently impossible without compromising the intended analytical or synthetic outcome. The lack of head-to-head data prevents a scientifically rigorous assessment of its potential as a generic replacement in any other context.

Quantitative Evidence for 2-Isopropyl-1,4-dimethoxybenzene (CAS 4132-71-2) Versus Comparators: A Critical Analysis


Structural Differentiation from 1,4-Dimethoxybenzene: A Qualitative Class-Level Inference

2-Isopropyl-1,4-dimethoxybenzene contains an isopropyl group, whereas the comparator 1,4-dimethoxybenzene does not. No quantitative comparative data was found in the permissible sources. A single source suggests this substitution makes the target compound 'more hydrophobic' but provides no logP or solubility data for either compound to substantiate the claim or quantify the difference [1].

Organic Synthesis Physicochemical Properties Hydrophobicity

Purity Specification of 2-Isopropyl-1,4-dimethoxybenzene as Atropine Impurity 2

When used as Atropine Impurity 2, 2-Isopropyl-1,4-dimethoxybenzene is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. This contrasts with generic, high-purity versions (e.g., 97-98% purity ) which lack this specific, certified documentation.

Pharmaceutical Analysis Quality Control Reference Standards

Validated Application Scenarios for 2-Isopropyl-1,4-dimethoxybenzene (CAS 4132-71-2) Based on Available Evidence


Use as a Certified Impurity Reference Standard (Atropine Impurity 2)

This compound is explicitly indicated and supplied for use as Atropine Impurity 2. Its application is for analytical method development, method validation (AMV), and Quality Control (QC) during the production of Atropine, with documentation compliant with regulatory guidelines for ANDA submissions [1].

Use as a Generic Reference Standard (Anisole API)

The compound is offered as a fully characterized reference standard of API Anisole, compliant with regulatory guidelines, for use in analytical method development, validation, and QC applications during drug synthesis and formulation. It provides traceability against pharmacopeial standards (USP or EP) .

Use as a Research Intermediate in the Synthesis of 2C-iP Hydrochloride

This compound is identified as a key intermediate in the synthesis of 2C-iP Hydrochloride, a phenethylamine analytical reference standard intended for forensic and research applications .

Use as a General Research Chemical (with Stated Purity)

The compound is available from various suppliers with a specified purity (e.g., 97% or 98%) for general laboratory research purposes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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